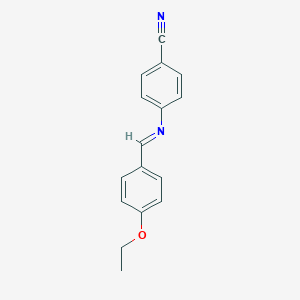

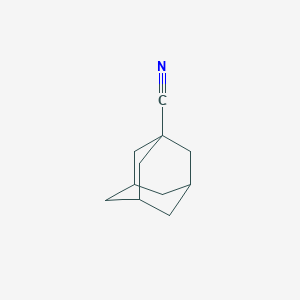

4-((4-Ethoxybenzylidene)amino)benzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with a Schiff base formation followed by various functional group transformations. For instance, the synthesis of sulfonamide compounds involves slow evaporation solution growth techniques, as seen in the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide . Similarly, asymmetric synthesis of halo-benzyloxy-butyronitriles as precursors for amino acids also involves a multi-step sequence, starting from a Strecker-type reaction .

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction. For example, the o-hydroxy Schiff base compound was determined using X-ray diffraction, and its vibrational spectral analysis was carried out using FT-IR spectroscopy . Theoretical calculations, such as density functional theory (DFT), are also employed to simulate spectra and investigate molecular properties .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be explored through various analyses, such as Fukui function, NBO, NPA, and tautomerism effect analysis. These analyses help in understanding the stability of the molecule, hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding . Theoretical studies also provide insights into the electronic properties and potential chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and can be predicted using computational methods. The MEP, NLO properties, and thermodynamic properties are computed to understand the behavior of these molecules under different conditions . Experimental techniques complement these theoretical predictions to provide a comprehensive understanding of the compound's properties.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Research on similar organic compounds, like oxybenzone and parabens, indicates a significant environmental footprint. These compounds, utilized for their UV-filtering capabilities in sunscreen products, have been detected in nearly all water sources globally. Their persistence is attributed to resistance against common wastewater treatment techniques. Notably, compounds like oxybenzone have been implicated in coral reef bleaching, highlighting the ecological consequences of these chemicals. Such findings underscore the necessity for environmentally benign alternatives and improved degradation strategies for related organic pollutants (Schneider & Lim, 2019); (Haman et al., 2015).

Synthetic Methodologies

Efforts in synthesizing structurally complex biphenyls, which share synthetic challenges with compounds like "4-((4-Ethoxybenzylidene)amino)benzonitrile", have been documented. A practical approach for synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate in pharmaceutical production, showcases advancements in efficient, large-scale synthesis methods that could be applicable to related compounds (Qiu et al., 2009).

Biochemical Interactions

Investigations into the biochemical interactions of related organic compounds have illuminated their potential neurotoxic effects, specifically the active ingredients in sunscreen products. Such studies call for a reassessment of safety regulations and the development of safer UV protection technologies, which could similarly inform safety considerations for "4-((4-Ethoxybenzylidene)amino)benzonitrile" and analogs (Ruszkiewicz et al., 2017).

Eigenschaften

IUPAC Name |

4-[(4-ethoxyphenyl)methylideneamino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-2-19-16-9-5-14(6-10-16)12-18-15-7-3-13(11-17)4-8-15/h3-10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZISFITJTVAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884663 | |

| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Ethoxybenzylidene)amino)benzonitrile | |

CAS RN |

24742-30-1 | |

| Record name | Benzonitrile, 4-((E)-((4-ethoxyphenyl)methylene)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024742301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-ethoxybenzylidene)amino]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)